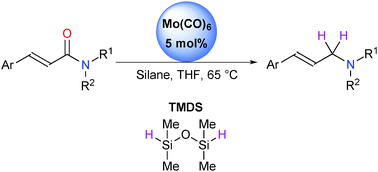Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
Chemical Communications Pub Date: 2014-09-29 DOI: 10.1039/C4CC07150F
Abstract
Molybdenum hexacarbonyl (Mo(CO)6) was used as an efficient catalyst for the chemoselective reduction of the amide functionality in α,β-unsaturated compounds, under hydrosilylation conditions using 1,1,3,3-tetramethyldisiloxane (TMDS) as the hydride source.


Recommended Literature
- [1] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [2] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [3] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [4] In vivo investigation of brain and systemic ketobemidonemetabolism
- [5] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [6] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [7] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [8] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [9] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [10] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand

Journal Name:Chemical Communications
Research Products
-
CAS no.: 101713-87-5









